2-Methoxyethyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
2-METHOXYETHYL 5-METHYL-7-(5-METHYLFURAN-2-YL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a methoxyethyl group, a methylfuran ring, and a tetrazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXYETHYL 5-METHYL-7-(5-METHYLFURAN-2-YL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multiple steps:
Formation of the Tetrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and nitriles, which react to form the tetrazole ring.
Introduction of the Methoxyethyl Group: This step is achieved through alkylation reactions, where the methoxyethyl group is introduced using reagents such as methoxyethyl halides in the presence of a base.
Attachment of the Methylfuran Ring: The methylfuran ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-METHOXYETHYL 5-METHYL-7-(5-METHYLFURAN-2-YL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-METHOXYETHYL 5-METHYL-7-(5-METHYLFURAN-2-YL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-METHOXYETHYL 5-METHYL-7-(5-METHYLFURAN-2-YL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
2-METHOXYETHYL 5-METHYL-7-(5-METHYLFURAN-2-YL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE: shares similarities with other tetrazolopyrimidines, such as:
Uniqueness
The uniqueness of 2-METHOXYETHYL 5-METHYL-7-(5-METHYLFURAN-2-YL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C14H17N5O4 |
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Molecular Weight |
319.32 g/mol |
IUPAC Name |
2-methoxyethyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H17N5O4/c1-8-4-5-10(23-8)12-11(13(20)22-7-6-21-3)9(2)15-14-16-17-18-19(12)14/h4-5,12H,6-7H2,1-3H3,(H,15,16,18) |
InChI Key |
YNUOLOBQTUVXFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(NC3=NN=NN23)C)C(=O)OCCOC |
Origin of Product |
United States |
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